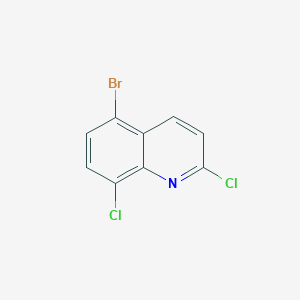

5-Bromo-2,8-dichloroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQTVPVFULTIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2,8 Dichloroquinoline

Nucleophilic and Electrophilic Substitution Reactions

The electron-withdrawing nature of the nitrogen atom and the chlorine atoms in 5-bromo-2,8-dichloroquinoline deactivates the ring towards electrophilic substitution. However, the presence of halogen atoms allows for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is particularly susceptible to nucleophilic attack due to the adjacent nitrogen atom, which can stabilize the intermediate Meisenheimer complex. This regioselectivity is a common feature in quinoline (B57606) chemistry, where the C-2 and C-4 positions are activated towards nucleophilic substitution. nih.govmdpi.com

In contrast, electrophilic substitution on the quinoline ring is generally difficult due to its electron-deficient character. Any such reactions would likely require harsh conditions and would be directed by the existing substituents. The bromine at the 5-position and the chlorine at the 8-position are on the benzenoid ring of the quinoline system. While direct electrophilic attack on the carbocyclic ring is less favorable than on the heterocyclic ring, the substitution pattern would be influenced by the combined directing effects of the halogens and the quinoline nitrogen.

Cross-Coupling Reactions

The halogen atoms at positions 2, 5, and 8 provide distinct handles for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Amination)

Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of haloquinolines. The differential reactivity of the C-Br and C-Cl bonds can often be exploited to achieve selective transformations.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a powerful tool for derivatizing this compound. libretexts.orgyonedalabs.comlibretexts.org Generally, the order of reactivity for halogens in Suzuki coupling is I > Br > Cl. libretexts.org This selectivity allows for the preferential coupling at the C-5 bromine position, leaving the two chlorine atoms intact for subsequent modifications. nih.gov By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to control the site of the reaction. nih.govresearchgate.net For instance, using a catalyst system that is more reactive towards C-Br bonds allows for the selective synthesis of 5-aryl-2,8-dichloroquinolines.

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound, Arylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Toluene/water, Cs₂CO₃, 80°C | 5-Aryl-2,8-dichloroquinoline | Moderate to Excellent | nih.gov |

| Aryl Halide, Arylboronic acid | Pd(PPh₃)₄ | Toluene/water/methanol, K₂CO₃, reflux | Diaryl product | - | nih.gov |

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgchemeurope.com This reaction enables the introduction of primary and secondary amines at the halogenated positions of the quinoline core. ias.ac.inlibretexts.org Similar to the Suzuki-Miyaura coupling, the reactivity difference between the C-Br and C-Cl bonds can be harnessed for selective amination at the C-5 position. The choice of phosphine (B1218219) ligand is crucial in determining the efficiency and selectivity of the amination process. ias.ac.in

| Reactants | Catalyst System | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-8-benzyloxyquinoline, Secondary anilines | Pd(OAc)₂, Various phosphine ligands | - | - | 5-(N-substituted-anilino)-8-benzyloxyquinoline | - | ias.ac.in |

| Aryl Halide, Amine | Pd(0) complex, Phosphine ligand | NaOtBu or LiHMDS | - | Aryl Amine | - | wikipedia.orgchemeurope.com |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, they can be effective for specific transformations. For instance, copper catalysis can be employed for the amination or arylation of haloquinolines. nih.gov In some cases, copper catalysts can offer different selectivity profiles compared to palladium catalysts. nih.govrsc.orgresearchgate.net For example, a study on 8-aminoquinoline (B160924) amides demonstrated that a cupric catalyst with an alkaline additive led to C5-bromination, while a cuprous catalyst with a silver additive resulted in C5-difluoromethylation. nih.gov

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or Grignard reagent. wikipedia.orgnih.gov This transformation is highly valuable for the derivatization of this compound. The rate of exchange generally follows the trend I > Br > Cl, allowing for selective metalation at the C-5 position. wikipedia.org The resulting organometallic intermediate can then be reacted with a wide range of electrophiles to introduce various functional groups. This method is particularly useful for creating C-C bonds with electrophiles that are not amenable to cross-coupling reactions. However, these reactions often require cryogenic temperatures to manage the reactivity of the organometallic intermediates. nih.gov The use of a combination of reagents like i-PrMgCl and n-BuLi can sometimes allow for these reactions to be performed under non-cryogenic conditions. nih.gov

Oxidation and Reduction Transformations

The quinoline ring itself is relatively stable to oxidation, but the substituents can be modified. For instance, if the quinoline core were to have alkyl substituents, they could be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction of the quinoline ring can be achieved under various conditions. Catalytic hydrogenation can reduce the heterocyclic ring, and under more forcing conditions, the carbocyclic ring can also be reduced. The nitro group, if present as a substituent, can be readily reduced to an amine, which is a versatile functional group for further derivatization. orgsyn.org Reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be used for specific transformations.

Functional Group Interconversions and Derivatization

The halogen atoms on this compound are key functional groups that can be converted into other functionalities. For example, the chloro groups can potentially be converted to hydroxyl groups via nucleophilic substitution with hydroxide (B78521) ions, although this may require harsh conditions. The bromo group can be converted to a cyano group using copper(I) cyanide in a Rosenmund–von Braun reaction. These transformations significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Formation of Amino-Substituted Quinoline Derivatives

The introduction of amino groups onto the quinoline scaffold is a common strategy for developing new chemical entities. In the case of this compound, the chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) by various amines. The principles of these transformations can be inferred from studies on related halo-quinolines.

Generally, the synthesis of amino-substituted quinolines from their chloro-precursors is achieved by reacting the halo-quinoline with a primary or secondary amine, often in a solvent and sometimes under heat. nih.govnih.gov For instance, the synthesis of 4-aminoquinoline (B48711) derivatives from 4-chloro-7-substituted quinolines has been successfully carried out by heating the chloroquinoline with the appropriate amine, sometimes in neat conditions (without a solvent). nih.gov

Modern synthetic methods have been employed to facilitate these reactions, offering improved yields and milder conditions. Microwave irradiation, for example, has been shown to effectively promote the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline (B193633) and various amines (alkyl, aryl, and N-heteroaryl) in solvents like DMSO, often in significantly reduced reaction times. nih.gov Similarly, ultrasound has been used to prepare 4-aminoquinolines from 4,7-dichloroquinolines and nucleophiles like benzene-1,2-diamines, yielding products in good to excellent yields. nih.gov

While direct studies on this compound are not extensively published, the reactivity of analogous compounds like 4,7-dichloroquinoline and 4,8-dichloroquinoline (B1582372) suggests a predictable pattern. ucsf.edu The reaction with an amine would likely proceed via nucleophilic substitution of one or both chlorine atoms. Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, represents another powerful method for forming C-N bonds and could be applied to couple amines at the halogenated positions, including the less reactive C-Br bond. researchgate.netnih.gov

The following table summarizes typical conditions used for the amination of related chloroquinolines, which could be adapted for this compound.

| Reaction Type | Substrate Example | Amine Nucleophile | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional Heating | 4,7-Dichloroquinoline | Ethane-1,2-diamine | Reflux, 80-130°C, 7h | Neat | N/A | nih.gov |

| Conventional Heating | 7-Substituted-4-chloroquinoline | N,N-dimethyl-ethane-1,2-diamine | 120–130°C, 6-8h | Neat | N/A | nih.gov |

| Microwave Irradiation | 4,7-Dichloroquinoline | Alkyl/Aryl Amines | 140-180°C, 20-30 min | DMSO | 80-95% | nih.gov |

| Ultrasound | 4,7-Dichloroquinoline | Benzene-1,2-diamine | N/A | N/A | 78-81% | nih.gov |

Derivatization Studies Leveraging Mechanistic Insights

Beyond direct substitution, other named reactions and specialized techniques can be considered for the derivatization of halogenated quinolines.

Perkin Rearrangement: The Perkin rearrangement specifically refers to the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran. wikipedia.org It should not be confused with the more common Perkin reaction, which is an aldol (B89426) condensation to form cinnamic acids. byjus.comwikipedia.org Given that the Perkin rearrangement starts from a coumarin (B35378) scaffold, there is no direct, reported application of this specific rearrangement to a quinoline derivative like this compound. The structural and electronic differences between a quinoline and a coumarin ring system make this transformation irrelevant for the direct derivatization of the title compound.

Tritium (B154650) Labeling Relevance: Tritium (³H) labeling is a crucial tool in pharmaceutical development for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Halogenated precursors like this compound are highly relevant for introducing tritium into a molecule. The C-Br and C-Cl bonds can be replaced with tritium through catalytic dehalogenation using tritium gas (T₂) and a catalyst, typically palladium on carbon (Pd/C).

This method allows for the late-stage introduction of a radioactive label into a complex molecule. While direct tritium labeling of this compound is not documented, the principles are well-established for a wide range of organic molecules, including nitrogen-containing heterocycles like quinolines. researchgate.net The high specific activity of tritium makes it a preferred isotope for many biological studies. nih.gov

Chemo- and Regioselectivity in Reactions of Dihaloquinolines

When a molecule possesses multiple reactive sites, such as the three halogen atoms in this compound, the selectivity of a reaction (chemo- and regioselectivity) is paramount. The outcome of a reaction depends on the nature of the reagent and the inherent reactivity of each position.

Nucleophilic Aromatic Substitution (SNAr): In dihaloquinolines and related heterocycles like quinazolines, the reactivity of the halogen atoms towards nucleophiles is not equal. The chlorine atom at the 2-position (C2-Cl) is on the pyridine (B92270) ring, which is electron-deficient. This makes the C2 position highly activated for nucleophilic attack, analogous to the reactivity of halogens at the α-position of pyridine. The chlorine at the 8-position (C8-Cl) is on the benzene (B151609) portion of the ring and is generally less reactive towards nucleophiles than the C2-Cl.

Studies on related systems, such as 2,4-dichloroquinazolines, consistently show that nucleophilic substitution occurs preferentially at the 4-position over the 2-position. mdpi.com This selectivity is attributed to electronic factors, where the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. mdpi.com By analogy, in this compound, the C2-Cl is expected to be the most labile site for SNAr reactions due to the strong electron-withdrawing effect of the adjacent ring nitrogen. The C8-Cl would require more forcing conditions to be substituted. The C5-Br is typically unreactive in SNAr reactions compared to the chlorine atoms on the electron-poor pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions: In contrast to SNAr, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) depend on the oxidative addition of the metal to the carbon-halogen bond. The general reactivity order for halogens in these reactions is I > Br > Cl. Therefore, for this compound, cross-coupling reactions are expected to occur with high chemoselectivity at the C5-Br position. This allows for the selective introduction of aryl, alkyl, or amino groups at this position while leaving the two chlorine atoms untouched for subsequent transformations. This orthogonal reactivity makes this compound a valuable building block for the synthesis of complex, polysubstituted quinolines.

The predicted selectivity is summarized in the table below.

| Position | Halogen | Predicted Reactivity in SNAr | Predicted Reactivity in Pd-Catalyzed Cross-Coupling |

|---|---|---|---|

| C2 | Cl | High (Most Reactive) | Low |

| C5 | Br | Very Low | High (Most Reactive) |

| C8 | Cl | Moderate | Low |

Biological Activity and Mechanistic Insights of 5 Bromo 2,8 Dichloroquinoline Analogues

Investigation of Enzyme Inhibition Potentials

The ability of quinoline (B57606) derivatives to interact with and inhibit enzymes is a key aspect of their therapeutic potential. While specific studies on 5-bromo-2,8-dichloroquinoline are limited, research on analogous compounds provides insights into their potential enzyme inhibitory activities.

Cytochrome P450 Enzyme Inhibition (e.g., CYP3A4)

Antiproliferative and Anticancer Activities

A significant body of research has focused on the potential of quinoline derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of cell death and inhibition of cell proliferation.

In Vitro Cytotoxicity Assessments and Concentration-Dependent Effects

Numerous studies have demonstrated the in vitro cytotoxicity of quinoline analogues against a panel of human cancer cell lines. The antiproliferative activity is typically concentration-dependent, with the half-maximal inhibitory concentration (IC50) values varying based on the specific chemical structure of the quinoline derivative and the cancer cell line being tested. For instance, various substituted quinolines have shown significant antiproliferative potency against cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), HT29 (colon adenocarcinoma), Hep3B (hepatocellular carcinoma), and MCF7 (breast cancer). The functionalization of the quinoline core is a key determinant of its cytotoxic efficacy.

Table 1: In Vitro Cytotoxicity of Selected Quinoline Analogues

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline Carboxamide 39 | MCF-7 | 3.35 | nih.gov |

| Quinoline Acetohydrazide 62 | Doxorubicin | 2.444 | nih.gov |

| Quinoline Acetohydrazide 63 | Doxorubicin | 2.444 | nih.gov |

| Quinoline Acetohydrazide 64 | Doxorubicin | 2.444 | nih.gov |

| 7-methylquinoline and 5-methylquinoline (A + B) | Caco-2 | 2.62 | brieflands.com |

| 7-methyl-8-nitro-quinoline (C) | Caco-2 | 1.87 | brieflands.com |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | Caco-2 | 0.93 | brieflands.com |

| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | 0.53 | brieflands.com |

| 8-Amino-7-quinolinecarbaldehyde (F) | Caco-2 | 1.140 | brieflands.com |

This table is for illustrative purposes and includes data for various quinoline derivatives to demonstrate the range of cytotoxic activities observed in this class of compounds.

Induction of Apoptosis and Caspase Pathway Activation

A primary mechanism through which many quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of molecular events. Studies on various quinoline analogues have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Research has indicated that certain bromo-isoxazoline derivatives can induce apoptotic cell death. mdpi.comnih.gov For instance, treatment of pancreatic ductal adenocarcinoma (PDAC) cells with these compounds led to enhanced binding with annexin V, indicating an increase in the externalization of phosphatidylserine, a key event in early apoptosis. mdpi.com Furthermore, artemisinin derivatives, which share some mechanistic similarities with certain cytotoxic compounds, have been shown to activate caspase-3-like enzymes in Plasmodium falciparum, leading to DNA fragmentation and apoptotic cell death. frontiersin.org This suggests that halogenated quinolines like this compound could potentially activate similar caspase-dependent apoptotic pathways in cancer cells.

Activity against Various Cancer Cell Lines

The antiproliferative activity of quinoline analogues has been evaluated against a diverse range of cancer cell lines, demonstrating a broad spectrum of activity. Research has shown that different substitutions on the quinoline ring system can significantly influence the potency and selectivity of these compounds against various cancer types. For example, novel 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for their cytotoxic activity against eight human cancer cell lines, including those of leukemia and colorectal cancer. mdpi.com The results indicated that the sulfonyl N-oxide derivatives of these quinolines exhibited notable cytotoxicity. mdpi.com Similarly, other studies have reported the efficacy of quinoline derivatives against cancer cell lines from lung, breast, and central nervous system cancers, among others. The specific pattern of halogen substitution, as seen in this compound, is expected to play a crucial role in defining its activity profile against different cancer cell lines.

Antimicrobial Efficacy

In addition to their anticancer properties, quinoline derivatives have a long history as antimicrobial agents. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Research on quinoxaline-based compounds, which are structurally related to quinolines, has demonstrated their potential as antibacterial agents. Certain C-2 amine-substituted analogues have shown good to moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against the Gram-negative bacterium Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 64 µg/mL, indicating their potential for further development as antibacterial drugs. nih.gov

Furthermore, a study on 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulfonamides confirmed their antibiotic potency. researchgate.net These compounds were tested against various bacterial and fungal strains, with MIC values in the range of 0.80-1.00 mg/mL. researchgate.net This highlights the potential of bromo-quinoline scaffolds as a basis for the design of new antimicrobial agents. The presence of both bromo and chloro substituents in this compound suggests that it may also possess significant antimicrobial properties, although specific studies are required to confirm this.

Table 2: Antimicrobial Activity of Selected Quinoxaline Analogues

| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | Reference |

| 5m-5p | 4-16 | 8-32 | 4-32 | nih.gov |

| 5e-5g | 32 | 32-64 | - | nih.gov |

This table presents data for quinoxaline analogues to illustrate the antimicrobial potential within this class of heterocyclic compounds.

Antibacterial Activity (e.g., against Staphylococcus aureus, Klebsiella pneumoniae)

Analogues of this compound have demonstrated notable antibacterial activity against a spectrum of pathogenic bacteria, including Gram-positive organisms like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae.

Research into novel chloroquinoline analogues has identified several compounds with significant antibacterial efficacy. For instance, a series of 7-chloroquinoline derivatives were synthesized and screened for their activity. Among them, 2,7-dichloroquinoline-3-carbonitrile showed good activity against S. aureus and Pseudomonas aeruginosa with an inhibition zone of 11.00 ± 0.03 mm. researchgate.netsemanticscholar.orgscienceopen.com In the same study, 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde were effective against E. coli. researchgate.netsemanticscholar.orgscienceopen.com

Furthermore, styrylquinoline derivatives, which are structurally related to dichloroquinoline, have been evaluated for their antibacterial effects. One study highlighted that 5,7-Dichloro-2-[(E)-2-(2,4-dinitrophenyl)ethenyl]quinolin-8-ol exhibited higher activity against methicillin-resistant S. aureus (MRSA) than the standard antibiotic ciprofloxacin. sciforum.net This suggests that the dichloroquinoline scaffold is a promising backbone for developing potent antistaphylococcal agents. sciforum.net

Derivatives incorporating a bromine atom have also been investigated. A study on 7-bromoquinoline-5,8-dione containing aryl sulphonamides confirmed their antibiotic potency, with compounds 5b and 5d showing potential for designing new drugs selective for K. pneumoniae and S. aureus. researchgate.net Similarly, newly synthesized 6-Bromoquinolin-4-ol derivatives were tested against ESBL-producing Escherichia coli and MRSA, with compound 3e showing the highest activity. nih.gov

Hybrid molecules have also been explored. Thio-, chloro-, and hydroxyl-functionalized imidazoquinolines were synthesized, and an electron-withdrawing chloro-substituent containing imidazoquinoline (5f ) showed high antibacterial activity, particularly against K. pneumoniae and S. typhi. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Quinoline Analogues

| Compound | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus, Pseudomonas aeruginosa | Good activity (11.00 ± 0.03 mm inhibition zone) | researchgate.netsemanticscholar.orgscienceopen.com |

| 5,7-Dichloro-2-[(E)-2-(2,4-dinitrophenyl)ethenyl]quinolin-8-ol | Methicillin-resistant S. aureus (MRSA) | Higher activity than ciprofloxacin | sciforum.net |

| 7-bromoquinoline-5,8-dione derivatives (5b, 5d) | Klebsiella pneumoniae, S. aureus | Potent antibiotic activity | researchgate.net |

| 6-Bromoquinolin-4-ol derivative (3e) | ESBL E. coli, MRSA | Highest activity in its series | nih.gov |

| Chloro-substituted imidazoquinoline (5f) | K. pneumoniae, S. typhi, S. aureus, E. coli | High antibacterial activity | nih.govresearchgate.net |

Antifungal Properties

The antifungal potential of quinoline derivatives has been a subject of extensive research. Several analogues containing dichloro substitutions have shown promising results against various fungal pathogens.

In one study, a series of quinoline derivatives were prepared and tested for their in vitro antifungal activity. The compound 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol demonstrated antifungal activity that was comparable to or even higher than the standard drug fluconazole. nih.gov

Inspired by the natural alkaloid quinine, another study focused on the structural simplification and diversification of quinoline structures. The lead compound, 2,8-bis(trifluoromethyl)-4-quinolinol , and its derivatives were evaluated against agriculturally important fungi. Notably, compound Ac12 from this series exhibited potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively, which was more potent than the lead compound and the commercial fungicide 8-hydroxyquinoline. acs.org

The introduction of fluorine into the quinoline scaffold has also yielded compounds with significant antifungal properties. A series of new fluorinated quinoline analogs were synthesized, and several compounds, including 2b, 2e, 2f, 2k, and 2n , exhibited good activity (>80% inhibition) against S. sclerotiorum at a concentration of 50 μg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Quinoline Analogues

| Compound | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol | Fungal pathogens | Activity comparable to or higher than fluconazole | nih.gov |

| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Sclerotinia sclerotiorum, Botrytis cinerea | Potent activity (EC50: 0.52 & 0.50 μg/mL) | acs.org |

| Fluorinated quinoline analog (2g) | Rhizoctonia solani | Good activity (80.8% inhibition at 50 μg/mL) | mdpi.com |

Antimalarial and Antiviral Potential

The quinoline core is famously present in several antimalarial drugs, such as chloroquine (B1663885) and mefloquine. Research continues to explore new quinoline analogues to combat drug-resistant malaria strains and viral infections.

In the realm of antimalarial research, a series of 5-aryl-8-aminoquinoline derivatives were developed and showed efficacy against drug-resistant malaria. nih.gov Another study reported that di-halogenated compounds were potent, with 8-bromo-2-chloroisocryptolepine displaying good antimalarial activity against both 3D7 and W2mef strains of Plasmodium falciparum. raco.cat A novel series of quinoline derivatives were synthesized and evaluated, with compounds 4b, 4g, 4i, and 12 showing excellent antimalarial activity against P. falciparum compared to chloroquine. nih.gov

Regarding antiviral activity, several quinoline analogues have demonstrated a broad spectrum of action. A study evaluating ten quinoline analogues found that chloroquine, hydroxychloroquine, amodiaquine, and ferroquine exhibit broad anti-coronavirus activity in vitro, including against SARS-CoV-1 and SARS-CoV-2. nih.gov Amodiaquine analogues, in particular, have been investigated for their anti-SARS-CoV-2 activity. jst.go.jp The antiviral potential of quinolines extends to other viruses as well; derivatives have been found to be potent against Zika virus, respiratory syncytial virus (RSV), and yellow fever virus (YFV). doi.orgnoaa.gov

Anti-inflammatory Properties

Quinoline derivatives have emerged as a promising template for the development of novel anti-inflammatory agents. nih.gov These compounds can target several key players in the inflammatory cascade, including cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE). nih.govnih.gov

The anti-inflammatory effects are often tied to the specific substitution patterns on the quinoline ring. For instance, quinolines with a carboxamide moiety have shown potential as TRPV1 antagonists, while those with a carboxylic acid group can act as COX inhibitors. nih.gov A novel quinoline compound, RCD405 , has been shown to possess both airway relaxant and anti-inflammatory properties. In murine models of airway inflammation, RCD405 significantly reduced airway hyperresponsiveness and the expression of pro-inflammatory cytokines and chemokines. lu.se The anti-inflammatory activity of some quinoline derivatives has been linked to the inhibition of key signaling pathways like NF-κB and MAPK. researchgate.net

Other Reported Biological Activities (e.g., Antioxidant, Anti-HIV)

Beyond the activities mentioned above, analogues of this compound have been investigated for other therapeutic properties, including antioxidant and anti-HIV effects.

Several studies have highlighted the antioxidant potential of chloroquinoline derivatives. In one such study, 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide displayed the strongest antioxidant activity among the synthesized compounds, with IC50 values of 2.17 and 0.31 µg/mL, respectively, when compared to ascorbic acid (2.41 µg/mL). researchgate.netsemanticscholar.orgscienceopen.com Imidazoquinoline derivatives with chloro-substituents have also demonstrated antioxidant efficacy. nih.govresearchgate.net

In the context of anti-HIV research, compounds structurally related to the bromo-substituted heterocyclic core have shown promise. A study on phenethyl-5-bromopyridyl thiourea (PEPT) compounds, which are non-nucleoside inhibitors of HIV-1 reverse transcriptase, revealed that they possess potent anti-HIV and antioxidant activities. nih.gov Additionally, a series of 7-hydrazino-8-hydroxyquinoline-based aromatic hydrazones were found to display anti-HIV activity in infected cells at submicromolar concentrations. mdpi.com

Elucidation of Mechanism of Action

Understanding the mechanism of action is crucial for the rational design and development of new therapeutic agents. Studies on quinoline analogues have provided insights into their molecular targets and how they exert their biological effects.

For their antibacterial action, quinolones are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication. semanticscholar.org Molecular docking studies have supported this mechanism for various quinoline analogues. For example, in silico analysis of novel chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carboxamide , showed good binding affinity towards E. coli DNA gyrase B, with a binding energy of -6.4 kcal/mol. researchgate.netsemanticscholar.org Similarly, molecular docking and dynamics simulations of newly designed quinoline derivatives identified the peptide deformylase enzyme (PDF) as a potential target, with the most potent compound showing strong binding affinity through stable hydrogen bonds. nih.govtandfonline.com

In the context of antifungal activity, the mechanism for a potent 2,8-bis(trifluoromethyl)-4-quinolinol derivative was investigated. It was found that the compound likely acts by causing abnormal morphology of the fungal cell membrane, leading to increased permeability and the release of cellular contents. acs.org

The anti-inflammatory mechanism of some quinoline derivatives has been attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are critical in regulating the expression of pro-inflammatory mediators. researchgate.net For antiviral activity, time-of-addition experiments with chloroquine suggest that it interferes with viral entry at a stage after the virus attaches to the host cell. nih.gov

Molecular docking studies of thio-imidazoquinoline derivatives have also shown high docking scores and strong binding energy values against bacterial protein targets, suggesting these compounds could serve as prototypes for designing new antibiotics. nih.gov

Interference with Cellular Pathways (e.g., DNA Replication, Protein Synthesis, Cell Signaling)

The cytotoxic effects of many quinoline derivatives are attributed to their ability to interfere with fundamental cellular processes. Although direct evidence for this compound is lacking, related halogenated quinolines have been shown to impact cellular pathways in several ways:

Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action for cytotoxic quinoline derivatives is the induction of programmed cell death, or apoptosis. nih.govnih.gov This is often accompanied by the arrest of the cell cycle at specific checkpoints, preventing cancer cells from proliferating. arabjchem.orgrsc.org For instance, certain substituted quinolines have been observed to cause cell cycle arrest in the G2/M phase. rsc.org

Enzyme Inhibition: Quinoline scaffolds are known to be effective inhibitors of various enzymes crucial for cell survival and proliferation. Notably, they have been investigated as inhibitors of tyrosine kinases, which are key components of cell signaling pathways that regulate cell growth, differentiation, and survival. rsc.org Disruption of these pathways can lead to the inhibition of cancer cell growth.

Disruption of Mitochondrial Function: Some 4-substituted quinoline derivatives have been shown to induce apoptosis through the dissipation of the mitochondrial transmembrane potential. nih.gov This disruption of mitochondrial function is a key event in the intrinsic apoptotic pathway.

Generation of Reactive Oxygen Species (ROS): The cytotoxic activity of certain quinolines is also linked to the generation of reactive oxygen species (ROS) within cells. nih.gov Elevated ROS levels can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately triggering cell death.

It is important to note that the specific cellular pathways affected can vary significantly depending on the substitution pattern of the quinoline ring.

Structure-Activity Relationships (SAR) and Halogen Influence on Biological Profile

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. Halogen atoms, in particular, play a crucial role in modulating the pharmacological properties of these compounds.

Role of Halogenation: The introduction of halogen atoms can significantly influence the lipophilicity, electronic properties, and steric profile of the quinoline molecule. These changes can, in turn, affect the compound's ability to cross cell membranes, interact with biological targets, and exert its biological effects. acs.orgbiointerfaceresearch.com Studies on various quinoline derivatives have demonstrated that halogen substituents can enhance anticancer and antimicrobial activities. rsc.orgbiointerfaceresearch.com

Impact of Halogen Position: The position of the halogen on the quinoline ring is a critical determinant of its biological activity. For example, research on brominated quinolines has shown that the presence of bromine atoms at the C-5 and C-7 positions can lead to significant inhibition of cancer cell proliferation. nih.gov In contrast, substitutions at other positions may result in reduced or no activity. nih.gov The specific combination of a bromo group at the C-5 position and chloro groups at the C-2 and C-8 positions in this compound suggests a unique electronic and steric profile that would likely influence its interaction with biological targets.

Synergistic Effects of Multiple Halogens: The presence of multiple halogen atoms, such as the three found in this compound, can have a synergistic effect on biological activity. Dihalogenated and trihalogenated quinolines have been synthesized and evaluated, with some demonstrating potent cytotoxic effects. The interplay between the different halogens (bromine and chlorine in this case) and their respective positions will ultimately define the compound's biological profile.

The following table summarizes the general influence of halogen substitution on the biological activity of quinoline analogues based on available literature.

| Compound Class | Observed Biological Activity | Key SAR Findings |

| Brominated Quinolines | Anticancer | Bromine at C-5 and C-7 positions can enhance antiproliferative effects. nih.gov |

| Chlorinated Quinolines | Antimicrobial, Anticancer | The position and number of chlorine atoms influence the potency and spectrum of activity. |

| Mixed Halogenated Quinolines | Potentially enhanced bioactivity | The combination of different halogens can modulate lipophilicity and target interaction. |

Computational and Theoretical Studies on Halogenated Quinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular geometries, electronic properties, and reactivity. For halogenated quinoline (B57606) systems, these methods elucidate the effects of multiple halogen substitutions on the electronic nature of the quinoline core.

Density Functional Theory (DFT) has become a primary method for the computational study of quinoline derivatives due to its favorable balance of accuracy and computational cost. DFT is used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. In the context of halogenated quinolines, DFT calculations help to understand how the position and nature of halogen substituents (like bromine and chlorine) influence the electron distribution and structural parameters of the molecule. The inclusion of halogen atoms is known to significantly affect the structure, electronic, and vibrational parameters of the quinoline ring system. While extensive DFT studies have been performed on a wide range of quinoline derivatives, specific published research focusing a comprehensive DFT analysis solely on 5-Bromo-2,8-dichloroquinoline is limited. However, the principles and applications seen in related molecules provide a clear framework for how DFT would be applied to this specific compound.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

While specific computational data for this compound is not available in the cited literature, the following table presents DFT-calculated HOMO-LUMO data for a related compound, 6-chloroquinoline (B1265530), which illustrates the typical values obtained from such analyses.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.73 |

| LUMO Energy | -1.32 |

| HOMO-LUMO Gap (ΔE) | 5.41 |

This data is for 6-chloroquinoline and serves as an illustrative example of quantum chemical calculations on a halogenated quinoline.

The distribution of electrons within a molecule is fundamental to its chemical behavior. Theoretical methods allow for the calculation of atomic charges and the visualization of electron density surfaces, such as the Molecular Electrostatic Potential (MEP) map. MEP maps are particularly useful as they illustrate the charge distribution from the perspective of an approaching reagent, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a molecule like this compound, MEP analysis would be expected to show negative potential (typically colored red or yellow) around the electronegative nitrogen and halogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. The analysis of electron density provides crucial insights into bonding, intermolecular interactions, and chemical reactivity.

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include chemical hardness (η), softness (S), and the global electrophilicity index (ω).

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These parameters are invaluable for comparing the reactivity of different compounds. The table below shows these calculated descriptors for 6-chloroquinoline as a representative example.

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.73 |

| Electron Affinity (A) | 1.32 |

| Hardness (η) | 2.71 |

| Softness (S) | 0.18 |

| Electronegativity (χ) | 4.03 |

| Electrophilicity Index (ω) | 2.99 |

This data is for 6-chloroquinoline and serves as an illustrative example.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility, dynamic behavior, and intermolecular interactions of a system. For halogenated quinolines, MD simulations can be employed to predict how the molecule interacts with its environment, such as a solvent or a biological target like an enzyme active site. These simulations can reveal stable conformations, predict binding affinities, and offer insights into the mechanisms of action, which is particularly relevant in the context of drug design. Although MD simulations are a powerful tool for studying complex quinoline derivatives, specific MD studies focused on the conformational analysis and reactivity of this compound in isolation are not prominently featured in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property-derived features of a compound with its biological activity or a specific physicochemical property. These models are a cornerstone of cheminformatics and are widely used in drug discovery and materials science to predict the activity of new compounds, thereby saving time and resources.

The development of a QSAR/QSPR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a regression or classification model. These descriptors can be quantum chemical, topological, or physicochemical in nature. For instance, studies on 5,8-quinolinequinone derivatives have successfully used QSAR models to correlate calculated descriptors (such as HOMO-LUMO energies, dipole moment, and atomic charges) with their anti-proliferative and anti-inflammatory activities. A predictive QSAR/QSPR model for this compound would require a dataset of structurally similar compounds with experimentally measured activities or properties, which is essential for model training and validation.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in the field of drug discovery and medicinal chemistry for studying ligand-target interactions at a molecular level. For halogenated quinoline systems, such as this compound, molecular docking simulations can provide valuable insights into their potential biological activities by modeling their interaction with the binding sites of various protein targets.

While the specific molecular docking studies for this compound are not extensively detailed in publicly available scientific literature, the general principles of such studies on halogenated quinolines are well-established. These studies are crucial for understanding how the substitution pattern of halogen atoms on the quinoline scaffold influences the binding affinity and selectivity for a particular biological target. The bromine and chlorine atoms in this compound can participate in various non-covalent interactions, including halogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for the stability of the ligand-protein complex.

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand with a target protein. The binding affinity is often expressed as a docking score, which is a numerical value that ranks the best poses of the ligand in the binding site of the protein. A lower docking score typically indicates a more favorable binding interaction.

In a typical molecular docking workflow for a compound like this compound, the three-dimensional structure of the ligand is generated and optimized. The structure of the target protein is obtained from a public database such as the Protein Data Bank (PDB). The binding site on the protein is then identified, and a docking algorithm is used to place the ligand into the binding site in various orientations and conformations. Each of these poses is then scored based on a scoring function that estimates the binding energy.

The results of molecular docking studies can provide detailed information about the interactions between the ligand and the amino acid residues in the binding pocket of the target protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding. This information is invaluable for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov By analyzing the docking results, medicinal chemists can design new derivatives with improved potency and selectivity.

Although specific data tables and detailed research findings for the molecular docking of this compound are not available, the table below illustrates the type of data that would be generated from such a study, based on common practices in the field for similar compounds.

Table 1: Hypothetical Molecular Docking Data for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase X | -8.5 | Lys78, Leu132, Asp184 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase Subunit A | -7.9 | Arg91, Val120, Gly77 | Halogen Bond, van der Waals |

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only, as specific molecular docking studies on this compound are not publicly documented.

Applications of 5 Bromo 2,8 Dichloroquinoline As a Synthetic Building Block

Development of Diverse Quinoline (B57606) Derivatives for Material Science

The quinoline scaffold is a key component in the development of functional materials, including dyes, polymers, and electronic materials, due to its rigid structure and electronic properties. The introduction of halogens can further tune these properties. However, a review of available scientific literature did not yield specific studies detailing the application of 5-Bromo-2,8-dichloroquinoline in the synthesis of derivatives for material science.

Precursor in Catalyst Development

Quinoline derivatives can serve as ligands in the synthesis of transition metal catalysts, influencing their stability, activity, and selectivity. While related compounds like 5-chloroquinolin-8-ol have been used to create cobalt(II) complexes for oligomerization reactions, there are no specific documented instances in the reviewed literature of this compound being utilized as a precursor for catalyst development. researchgate.net

Synthesis of Complex Organic Compounds

Multi-halogenated heterocycles like this compound are valuable as synthetic intermediates because the different halogens can be selectively targeted in subsequent reactions, such as cross-coupling or nucleophilic substitution, to build more complex molecular architectures.

Dextromefloquine is a stereoisomer of the antimalarial drug mefloquine. An analysis of its synthesis pathway reveals that it is not derived from this compound. A documented method for synthesizing Dextromefloquine utilizes 4-bromo-2,8-bis(trifluoromethyl)quinoline (B1274484) as the key quinoline starting material. google.com This precursor undergoes lithiation followed by a reaction with a protected piperidine (B6355638) derivative to construct the final molecule. google.com

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, often aimed at creating compounds with novel biological activities. Halogenated quinolines are frequently employed as starting materials for these syntheses. For instance, various quinoline derivatives serve as precursors for producing pyrimido[4,5-b]quinolines, which are tricyclic systems of pharmaceutical interest. nih.govrsc.org Despite the general utility of related compounds, specific examples of this compound being used as a starting material to construct tricyclic fused heterocyclic systems were not found in the reviewed scientific literature.

Functionalization for Pharmaceutical Lead Compound Development

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Halogenated quinolines are particularly important as "building blocks" in drug discovery, providing a foundation that can be systematically modified to optimize biological activity. The bromine and chlorine atoms on this compound serve as versatile handles for introducing a wide array of functional groups through reactions like palladium-catalyzed cross-couplings.

While this compound is commercially available as a research chemical and heterocyclic building block, indicating its intended use in synthetic chemistry, published studies specifically detailing its functionalization to develop pharmaceutical lead compounds were not identified in the performed search. The broader family of bromo- and chloro-substituted quinolines, however, is widely used in the development of novel therapeutic agents. For example, derivatives of 7-bromoquinoline-5,8-dione have been synthesized to produce aryl sulfonamides with antimicrobial properties. researchgate.net

Future Research Directions and Unaddressed Areas

Exploration of Novel Synthetic Routes and Sustainable Methods

The development of efficient and environmentally benign synthetic strategies for 5-Bromo-2,8-dichloroquinoline is a primary area for future research. While classical methods for synthesizing halogenated quinolines exist, there is a pressing need to explore novel methodologies that offer higher yields, greater selectivity, and improved sustainability. Future work could focus on:

Catalyst Development: Investigating new transition-metal catalysts (e.g., palladium, copper, nickel) for late-stage C-H functionalization to introduce the bromo and chloro substituents onto a pre-formed quinoline (B57606) core. This could provide more direct and atom-economical routes compared to traditional multi-step syntheses.

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry can offer enhanced safety, better reaction control, and easier scalability for the nitration, reduction, cyclization, and halogenation steps often involved in quinoline synthesis.

Green Chemistry Approaches: Utilizing greener solvents, reducing the use of hazardous reagents, and designing processes with lower energy consumption. For instance, exploring mechanochemical methods or biocatalytic approaches could significantly reduce the environmental impact of the synthesis. Reviews of modern synthetic routes for related heterocyclic compounds, like quinoxalines, emphasize a move towards such cost-effective and green chemistry principles. researchgate.netmdpi.com

Comprehensive Mechanistic Studies of Biological Activities

Although the biological profile of this compound itself is largely uncharacterized, the broad spectrum of activities exhibited by other quinoline derivatives—including antimalarial, antibacterial, and anticancer effects—strongly suggests that this compound warrants investigation. mdpi.comnih.gov Future research should be directed towards:

Target Identification: Employing chemical biology and proteomic approaches to identify the specific cellular targets and binding partners of the compound. nih.gov This involves using the molecule as a probe to pull down interacting proteins and elucidate its mechanism of action at a molecular level.

Enzyme Inhibition Assays: Screening the compound against panels of relevant enzymes, such as kinases, proteases, or metabolic enzymes like quinone reductase 2, which are known targets for other quinoline-based inhibitors. nih.gov

Cellular Pathway Analysis: Investigating how the compound affects specific signaling pathways within cells. Techniques like transcriptomics and metabolomics could reveal the downstream consequences of target engagement and provide a holistic view of its biological impact. For example, many quinoline-based antimalarials are known to interfere with hemozoin formation in the parasite's digestive vacuole. nih.govresearchgate.net

In-depth Structure-Activity Relationship Elucidation and Rational Drug Design

A systematic exploration of the structure-activity relationship (SAR) for this compound is essential for optimizing its potential therapeutic properties. This involves synthesizing a library of analogues and evaluating how modifications at each position of the quinoline ring affect biological activity. Key future directions include:

Systematic Analogue Synthesis: Creating derivatives by modifying the substituents at each of the three halogenated positions (C2, C5, and C8). For instance, replacing chlorine with fluorine or methoxy (B1213986) groups, or substituting the bromine with other halogens or alkyl groups, would provide crucial data on the electronic and steric requirements for activity.

Pharmacophore Mapping: Using the SAR data to build a pharmacophore model. This model would define the essential structural features required for biological activity and guide the design of new, more potent, and selective compounds. Studies on reversed chloroquine (B1663885) compounds and other 4-aminoquinoline (B48711) hybrids have demonstrated the power of SAR in developing potent agents. mdpi.comnih.govacs.org

Hybrid Molecule Design: Designing and synthesizing hybrid molecules that combine the this compound scaffold with other known pharmacophores to potentially achieve synergistic effects or overcome resistance mechanisms. mdpi.comnih.gov

| Position Modified | Example Modification | Potential Impact on Activity |

| C2-Chloro | Replacement with -NHR or -OR groups | Modulate solubility and target binding |

| C5-Bromo | Replacement with -CF3 or -H | Investigate the role of the halogen bond and steric bulk |

| C8-Chloro | Replacement with other halogens (F, I) | Fine-tune electronic properties and metabolic stability |

This interactive table illustrates potential modifications for future SAR studies.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling offer powerful tools to accelerate the research and development process for this compound. These in silico methods can predict properties and guide experimental work, saving time and resources. Future efforts should include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and dipole moment. These parameters are crucial for understanding the molecule's reactivity and its potential interactions with biological targets. dergipark.org.tr

Molecular Docking: Performing docking studies with the compound and its designed analogues against the crystal structures of potential protein targets. This can predict binding affinities and binding modes, helping to prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that mathematically correlate the structural features of a series of analogues with their biological activity. dergipark.org.tr A robust QSAR model can be used to predict the activity of virtual compounds before their synthesis.

Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the compound when bound to its target. This can provide insights into the stability of the complex and the key interactions that maintain binding over time.

Investigation of Emerging Applications in Chemical Biology and Materials Science

Beyond potential pharmaceutical applications, the unique electronic and structural features of this compound make it an interesting candidate for applications in other scientific fields. Research should be expanded to explore its utility as:

A Chemical Probe: Developing the compound into a tool for chemical biology to study specific biological processes. nih.gov For example, it could be functionalized with fluorescent tags or affinity labels to visualize or isolate its cellular targets. nih.gov

A Scaffold for Functional Materials: Investigating its potential as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. The quinoline core is a known component in various functional dyes and materials, and the specific halogenation pattern of this compound could be exploited to tune its photophysical and electronic properties.

A Ligand in Coordination Chemistry: Exploring its use as a ligand for creating novel metal complexes. The nitrogen atom of the quinoline ring and the halogen substituents could coordinate with metal ions, leading to complexes with interesting catalytic, magnetic, or luminescent properties.

Addressing Data Gaps (e.g., Comprehensive Safety Data for Analogues)

A significant and critical unaddressed area is the lack of comprehensive safety and toxicological data for this compound and its potential analogues. Before any application can be seriously considered, a thorough evaluation of its safety profile is imperative. Future research must prioritize:

In Vitro Cytotoxicity Studies: Assessing the compound's toxicity against a range of human cell lines to determine its general cytotoxic effects and calculate its therapeutic index for any observed biological activity. nih.gov

Genotoxicity Assays: Performing tests, such as the Ames test, to evaluate whether the compound or its metabolites can cause DNA damage.

Metabolic Stability Studies: Investigating the compound's metabolic fate using liver microsomes or other in vitro systems to identify potential toxic metabolites. The presence of halogens can sometimes lead to the formation of reactive intermediates.

Ecotoxicology Assessment: Evaluating the potential environmental impact of the compound, assessing its persistence, bioaccumulation, and toxicity to relevant organisms. The toxicity of related halogenated compounds, such as 5-Bromo-2'-deoxyuridine, highlights the importance of such evaluations. nih.gov

| Data Type | Research Focus | Importance |

| Cytotoxicity | IC50 values against various human cell lines | Establishes therapeutic window and general toxicity |

| Genotoxicity | Mutagenicity potential (e.g., Ames test) | Assesses risk of causing genetic mutations |

| Metabolic Profile | Identification of metabolites in vitro/in vivo | Determines metabolic stability and identifies potentially reactive metabolites |

| ADME Properties | Absorption, Distribution, Metabolism, Excretion | Predicts pharmacokinetic behavior and bioavailability |

This interactive table outlines the critical data gaps that need to be addressed in future safety and toxicological studies.

常见问题

Q. What are the established synthetic routes for 5-Bromo-2,8-dichloroquinoline, and how can its purity be verified?

- Methodological Answer : The synthesis typically involves sequential halogenation of quinoline derivatives. For example, bromination at the 5-position followed by chlorination at the 2- and 8-positions using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) under controlled conditions. Purification via column chromatography or recrystallization is critical. Purity verification employs techniques such as ¹H/¹³C NMR to confirm substituent positions and ESI-MS to validate molecular mass. For instance, ESI-MS data for a related compound (C₁₈H₂₂BrNO₄) showed peaks at m/z 364.1275 and 366.0756 for Br isotopes . Similar methods apply to this compound (CAS 1343934-72-4) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for identifying substituent positions and electronic environments. For example, in a structurally similar compound (10-Bromo-4,8-dimethoxyquinoline), distinct aromatic proton signals were observed at δ 6.8–8.2 ppm .

- Mass Spectrometry (ESI-MS or HRMS) : Confirms molecular weight and isotopic patterns (e.g., Br⁷⁹/Br⁸¹ doublets).

- FT-IR : Detects functional groups like C-Br (~500–600 cm⁻¹) and C-Cl (~550–750 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for halogenated quinolines, such as unexpected splitting or shifts?

- Methodological Answer : Discrepancies may arise due to substituent electronic effects or steric hindrance. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Resolves coupling networks and assigns ambiguous signals. For example, HMBC can correlate bromine-substituted carbons with adjacent protons .

- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., 5-Bromo-7-chloro-quinolin-8-ol or 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline ).

- X-ray Crystallography : Resolves structural ambiguities by providing precise bond angles and substituent orientations.

Q. What strategies optimize regioselectivity during the halogenation of quinoline derivatives?

- Methodological Answer :

- Directing Groups : Electron-donating groups (e.g., -OCH₃) at specific positions can direct electrophilic substitution. For instance, methoxy groups in 10-Bromo-4,8-dimethoxyquinoline influenced bromination at the 10-position .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures promote thermodynamic products.

- Catalysts : Lewis acids like FeCl₃ enhance chlorination efficiency. For this compound, POCl₃ with a catalytic amount of DMF is commonly used .

Q. How can computational methods elucidate the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps, HOMO-LUMO gaps, and Fukui indices to predict reactive sites. For example, studies on 4,5-Dibromo-8-methylquinoline revealed bromine’s electron-withdrawing effect, which activates adjacent positions for nucleophilic attack .

- Molecular Dynamics Simulations : Models solvation effects and steric interactions during reactions.

Data Contradiction Analysis

Q. How should researchers address conflicting data on the biological activity of halogenated quinolines?

- Methodological Answer :

- Dose-Response Studies : Ensure activity is concentration-dependent and reproducible across assays.

- Structural-Activity Relationship (SAR) : Compare this compound with analogs like 5-Bromo-7-fluoro-8-methylquinoline (CAS 2101945-67-7) to isolate substituent contributions .

- Control Experiments : Rule out impurities by repeating assays with HPLC-purified samples.

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。